Pregna-4,6-diène-3,20-dione

Vue d'ensemble

Description

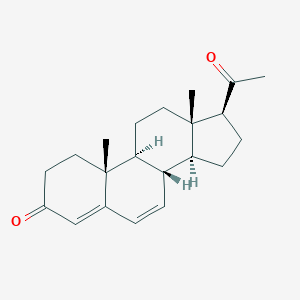

Pregna-4,6-diene-3,20-dione, also known as Pregna-4,6-diene-3,20-dione, is a synthetic derivative and natural metabolite of progesterone. It is a steroid hormone that plays a crucial role in various biological processes.

Applications De Recherche Scientifique

Pharmaceutical Development

Pregna-4,6-diene-3,20-dione serves as a crucial intermediate in the synthesis of various steroid hormones. Its role is particularly vital in the development of medications aimed at treating hormonal imbalances and related disorders. The compound's structure allows it to interact effectively with progesterone receptors, making it valuable for hormone replacement therapies and treatments for conditions like amenorrhea and endometriosis .

Key Uses:

- Hormone Replacement Therapy: Used in formulations to alleviate symptoms of menopause.

- Contraceptive Development: Acts as a precursor in synthesizing progestins for oral contraceptives.

Endocrine Research

In endocrine research, Pregna-4,6-diene-3,20-dione is employed to investigate the mechanisms of steroid action within the body. This research is crucial for understanding diseases associated with hormonal dysfunctions such as polycystic ovary syndrome (PCOS) and certain cancers .

Research Focus:

- Steroid Mechanisms: Studies on how this compound influences gene expression and cellular processes related to hormone regulation.

- Disease Understanding: Insights into conditions like adrenal insufficiency and their treatment.

Veterinary Medicine

The compound is also applied in the field of veterinary medicine. It is used to develop treatments that regulate reproductive functions in livestock, enhancing fertility and productivity. This application is significant for improving agricultural efficiency .

Veterinary Applications:

- Fertility Treatments: Used in protocols for breeding management in livestock.

- Reproductive Health Management: Helps manage conditions affecting reproductive health in animals.

Biochemical Assays

Pregna-4,6-diene-3,20-dione is utilized in biochemical assays to measure steroid hormone levels. These assays are essential for both clinical diagnostics and research settings, providing critical data on hormonal status and metabolic processes .

Assay Applications:

- Hormonal Level Measurement: Used in ELISA tests and other biochemical assays.

- Clinical Research: Supports studies on hormone-related diseases.

Cosmetic Formulations

In the cosmetic industry, Pregna-4,6-diene-3,20-dione is incorporated into products aimed at improving skin health by mimicking natural hormones. Its potential benefits include anti-aging effects and enhanced skin hydration .

Cosmetic Uses:

- Anti-Aging Products: Formulated to reduce wrinkles and improve skin elasticity.

- Skin Health: Used in products targeting hormonal imbalances affecting skin condition.

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Hormone replacement therapy; contraceptive development | Treats hormonal imbalances |

| Endocrine Research | Investigating steroid mechanisms; disease understanding | Insights into hormonal dysfunctions |

| Veterinary Medicine | Fertility treatments; reproductive health management | Enhances livestock productivity |

| Biochemical Assays | Measuring steroid hormone levels | Critical for diagnostics and research |

| Cosmetic Formulations | Anti-aging products; skin health | Improves skin condition |

Case Studies

- Hormone Replacement Therapy : A study published in a peer-reviewed journal highlighted the efficacy of Pregna-4,6-diene-3,20-dione in alleviating menopausal symptoms when used as part of a combined estrogen-progestin therapy regimen .

- Veterinary Application : Research demonstrated that administering Pregna-4,6-diene-3,20-dione improved reproductive outcomes in cattle by enhancing ovulation rates compared to untreated groups .

- Biochemical Assay Development : A laboratory developed a novel assay utilizing Pregna-4,6-diene-3,20-dione to measure progesterone levels accurately in clinical samples, leading to better diagnostic capabilities for reproductive health assessments .

Mécanisme D'action

Target of Action

Pregna-4,6-diene-3,20-dione, also known as 6-Dehydroprogesterone, is a synthetic progestogen . Its primary target is the progesterone receptor in the uterus . This receptor plays a crucial role in the menstrual cycle and pregnancy .

Mode of Action

6-Dehydroprogesterone acts as an agonist of the progesterone receptor . It binds to these receptors in the uterus, leading to a series of cellular changes. Specifically, it helps regulate the healthy growth and normal shedding of the womb lining .

Biochemical Pathways

Its action involves the regulation of gene expression in cells that contain progesterone receptors . This regulation can affect various biological processes, including the menstrual cycle and pregnancy .

Pharmacokinetics

6-Dehydroprogesterone is orally active, indicating that it can be effectively administered through the mouth . .

Result of Action

The action of 6-Dehydroprogesterone results in a complete secretory endometrium in an estrogen-primed uterus . This means that it prepares the uterus for potential pregnancy by promoting the growth and development of the uterine lining . It is used to treat conditions associated with progesterone deficiency, such as irregular menstrual cycles, infertility, and prevention of miscarriage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pregna-4,6-diene-3,20-dione can be synthesized through several methods. One common approach involves the dehydrogenation of progesterone. In this method, progesterone undergoes a dehydrogenation reaction in the presence of a dehydrogenation reagent to form Pregna-4,6-diene-3,20-dione . Another method involves the use of microorganisms such as Aspergillus niger for the biotransformation of progesterone into Pregna-4,6-diene-3,20-dione .

Industrial Production Methods: Industrial production of Pregna-4,6-diene-3,20-dione often involves the use of chemical synthesis methods due to their efficiency and scalability. The process typically includes the etherification of progesterone, followed by dehydrogenation and ketal formation to yield the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert Pregna-4,6-diene-3,20-dione into other steroidal compounds.

Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, chlorinated, and epoxidized derivatives of Pregna-4,6-diene-3,20-dione .

Comparaison Avec Des Composés Similaires

Progesterone: The natural hormone from which Pregna-4,6-diene-3,20-dione is derived.

Dydrogesterone: A synthetic progestogen with similar progestational effects.

Medrogestone: Another synthetic progestogen used in hormone therapy.

Uniqueness: Pregna-4,6-diene-3,20-dione is unique due to its specific structure, which allows it to be metabolically stable and orally active. Unlike some other progestogens, it does not exhibit significant androgenic or estrogenic side effects, making it a valuable compound in medical applications .

Activité Biologique

Pregna-4,6-diene-3,20-dione, also known as (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione, is a synthetic progestin that mimics the action of natural progesterone. This compound is significant in medicinal chemistry due to its diverse biological activities, particularly in hormone therapy and potential antitumor applications. The following sections detail its pharmacological effects, mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 312.4458 g/mol

- Melting Point : 144 - 148 °C

- Appearance : White to orange crystalline powder

The compound features a steroid backbone with specific modifications that enhance its selectivity for progesterone receptors while minimizing estrogenic activity compared to other progestins .

Pharmacological Effects

Pregna-4,6-diene-3,20-dione exhibits several key biological activities:

- Regulation of Menstrual Cycle : It mimics natural progesterone's effects, helping regulate ovulation and menstruation.

- Hormone Replacement Therapy : Used in HRT to alleviate symptoms associated with menopause.

- Contraceptive Use : Functions as an ovulation inhibitor in contraceptive formulations.

- Potential Antitumor Activity : Emerging studies suggest its role in modulating hormone-sensitive tumors, indicating possible applications in cancer therapy .

The biological activity of Pregna-4,6-diene-3,20-dione is primarily mediated through its interaction with hormone receptors:

- Binding Affinity : The compound shows a high binding affinity to progesterone receptors (PR), which is crucial for its effectiveness as a progestin.

- Inhibition of 5α-reductase : Some derivatives of this compound have demonstrated significant inhibitory activity against the enzyme 5α-reductase, which is involved in androgen metabolism. For example, certain derivatives exhibited IC values lower than that of finasteride, a commonly used medication for prostate conditions .

Research Findings and Case Studies

Recent studies have explored the biological effects of Pregna-4,6-diene-3,20-dione and its derivatives:

- A study reported the synthesis and biological evaluation of new 3-substituted derivatives showing significant reductions in prostate weight in gonadectomized hamsters treated with testosterone. These compounds also demonstrated high inhibitory activity against human 5α-reductase .

Table 1: Comparative Biological Activity of Pregna-4,6-diene-3,20-dione Derivatives

| Compound | IC (5α-reductase Inhibition) | Prostate Weight Reduction |

|---|---|---|

| 11a | M | Significant |

| 11b | M | Moderate |

| 11c | M | Minimal |

| Finasteride | M | Significant |

This table illustrates the varying potency of different derivatives compared to finasteride, highlighting their potential therapeutic applications.

Therapeutic Applications

Pregna-4,6-diene-3,20-dione is utilized in various medical contexts:

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-56-7 | |

| Record name | Pregna-4,6-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.